molecular formula C15H15ClN6 B14946360 3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14946360
M. Wt: 314.77 g/mol
InChI Key: WIGRRKPGHRGTMM-UHFFFAOYSA-N
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Description

3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves the condensation of a triazole derivative with a pyrimidine precursor. One common method involves the reaction of 2-chlorobenzyl chloride with 7-(1-pyrrolidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-BROMOBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
  • 3-(2-FLUOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
  • 3-(2-METHYLBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE

Uniqueness

The uniqueness of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C15H15ClN6

Molecular Weight

314.77 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C15H15ClN6/c16-12-6-2-1-5-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-7-3-4-8-21/h1-2,5-6,10H,3-4,7-9H2

InChI Key

WIGRRKPGHRGTMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl

Origin of Product

United States

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